
Theoretical Thermodynamic Properties of
Magnesium Hydride (MgH₂)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium dihydride

Cat. No.: B034591 Get Quote

An In-depth Technical Guide for Researchers and Scientists

Magnesium hydride (MgH₂) has garnered significant attention as a promising material for solid-

state hydrogen storage due to its high hydrogen capacity (7.6 wt%), abundance, and low cost.

However, its practical application is hindered by its high thermodynamic stability and sluggish

kinetics. This technical guide provides a comprehensive overview of the theoretically

determined thermodynamic properties of MgH₂, offering valuable insights for researchers in

materials science, chemistry, and drug development who may be exploring metal hydrides for

various applications, including controlled release systems.

Core Thermodynamic Properties
The thermodynamic stability of MgH₂ is a critical factor governing its hydrogen absorption and

desorption characteristics. The key thermodynamic parameters have been extensively

investigated using first-principles calculations, primarily based on Density Functional Theory

(DFT). These theoretical approaches provide a fundamental understanding of the material's

behavior at the atomic level.

Data Presentation: Summary of Quantitative
Thermodynamic Data
The following table summarizes the key theoretical thermodynamic properties of bulk α-MgH₂.

These values are primarily derived from DFT calculations and represent a consensus from

multiple theoretical studies.
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Thermodynami
c Property

Symbol
Theoretical
Value

Units Notes

Enthalpy of

Formation
ΔHf -74.5 to -82 kJ/mol H₂

The reaction of

hydrogen with

Mg is

exothermic.[1][2]

Entropy of

Formation
ΔSf -130 to -140 J/(K·mol H₂)

Represents the

change in

disorder during

hydride

formation.[1]

Decomposition

Temperature
Td ~550 - 640 K

Temperature

required to

desorb hydrogen

at 1 bar

pressure.[1]

Decomposition

Pressure
Pd 1 (at ~550 K) bar

Equilibrium

hydrogen

pressure at a

given

temperature.[1]

Specific Heat

Capacity (at

constant

pressure)

Cp
~40-50 (at 300

K)
J/(mol·K)

Calculated using

quasi-harmonic

approximation;

increases with

temperature.

Experimental Protocols: Computational
Methodologies
The theoretical thermodynamic properties of MgH₂ are predominantly determined using first-

principles quantum mechanical calculations based on Density Functional Theory (DFT). The

following outlines a typical computational protocol for such investigations.
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Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the

electronic structure of many-body systems. For MgH₂, DFT calculations are employed to

determine the total energies of the constituent elements (Mg and H₂) and the MgH₂ compound,

from which the enthalpy of formation can be derived.

A typical DFT protocol for MgH₂ includes:

Software Package: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or

similar plane-wave DFT codes are commonly used.

Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW)

method are employed to describe the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often

with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for describing the

exchange and correlation effects.

Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set is chosen to ensure

convergence of the total energy. This is typically in the range of 400-600 eV.

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of

the k-point mesh is increased until the total energy is converged.

Structural Optimization: The crystal structure of MgH₂ (and Mg) is fully relaxed to find the

ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell.

Total Energy Calculations: Single-point energy calculations are performed on the optimized

structures of Mg, H₂, and MgH₂ to determine their total electronic energies at 0 K.

Enthalpy of Formation Calculation: The enthalpy of formation (ΔHf) is calculated using the

following equation: ΔHf = Etotal(MgH₂) - Etotal(Mg) - Etotal(H₂)

Quasi-Harmonic Approximation (QHA)
To determine thermodynamic properties at finite temperatures, such as entropy and specific

heat capacity, the quasi-harmonic approximation (QHA) is often employed in conjunction with
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DFT.

The QHA protocol involves:

Phonon Calculations: Phonon frequencies are calculated at various unit cell volumes using

Density Functional Perturbation Theory (DFPT) or the finite displacement method.

Helmholtz Free Energy: The vibrational contribution to the Helmholtz free energy is

calculated from the phonon density of states at each volume.

Gibbs Free Energy: The Gibbs free energy is then determined as a function of temperature

and pressure.

Thermodynamic Properties: Other thermodynamic properties, such as entropy (S) and

specific heat capacity at constant pressure (Cp), are derived from the Gibbs free energy.

Mandatory Visualization: Signaling Pathways and
Logical Relationships
The following diagrams, generated using the DOT language, visualize key processes and

relationships in the study of MgH₂ thermodynamics.
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Caption: Hydrogen absorption and desorption pathway in the Mg/MgH₂ system.
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DFT Calculation Workflow
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Caption: Workflow for calculating thermodynamic properties of MgH₂ using DFT.
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Caption: Relationship between key thermodynamic variables for MgH₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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